molecular formula C17H12FN5O2 B5379607 4-FLUORO-N-[4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]BENZAMIDE

4-FLUORO-N-[4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]BENZAMIDE

Cat. No.: B5379607
M. Wt: 337.31 g/mol
InChI Key: RZHUNSKDGQTPNX-UHFFFAOYSA-N
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Description

4-FLUORO-N-[4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]BENZAMIDE is a complex organic compound that features a fluorine atom, a benzodiazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-[4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]BENZAMIDE typically involves multiple steps, including the formation of the benzodiazole and oxadiazole rings, followed by their coupling with a fluorinated benzamide. Common synthetic routes include:

    Formation of Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Oxadiazole Ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride.

    Coupling Reaction: The final step involves coupling the benzodiazole and oxadiazole intermediates with a fluorinated benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-[4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-FLUORO-N-[4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-F

Properties

IUPAC Name

4-fluoro-N-[4-(1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O2/c1-23-13-5-3-2-4-12(13)19-16(23)14-15(22-25-21-14)20-17(24)10-6-8-11(18)9-7-10/h2-9H,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHUNSKDGQTPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=NON=C3NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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